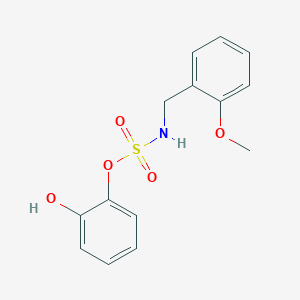

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

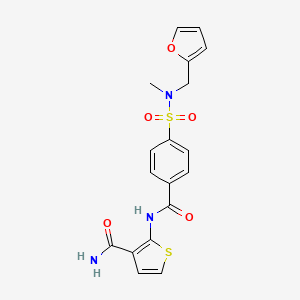

The synthesis of such compounds involves a protecting group strategy for sulfamates . Both sulfamate NH protons were replaced with either 4-methoxybenzyl or 2,4-dimethoxybenzyl . These N-protected sulfamates were stable to oxidising and reducing agents, as well as bases and nucleophiles . The protected sulfamates were synthesised by microwave heating of 1,1′-sulfonylbis (2-methyl-1 H -imidazole) with a substituted phenol to give an aryl 2-methyl-1 H -imidazole-1-sulfonate . This imidazole-sulfonate was N-methylated by reaction with trimethyloxonium tetrafluoroborate, which enabled subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine .Molecular Structure Analysis

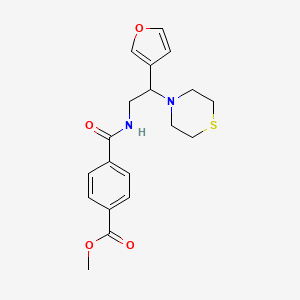

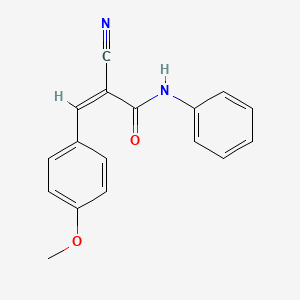

The molecular structure of “2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate” is represented by the linear formula: C14H15NO5S . The InChI Code for the compound is 1S/C14H15NO5S/c1-19-13-8-4-2-6-11 (13)10-15-21 (17,18)20-14-9-5-3-7-12 (14)16/h2-9,15-16H,10H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate” include the reaction of 1,1′-sulfonylbis (2-methyl-1 H -imidazole) with a phenol, methylation, displacement with a dibenzylamine and deprotection . All these steps proceeded in very high yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.34 . It is a solid substance .Wissenschaftliche Forschungsanwendungen

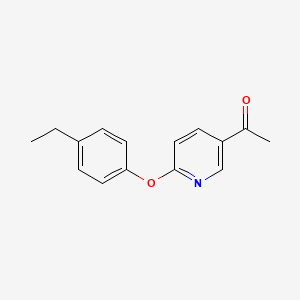

Inhibition of Estrone Sulfate-Induced Uterine Growth

2-Hydroxyphenyl-N-(2-methoxybenzyl)sulfamate shows potential in inhibiting estrone sulfate-induced uterine growth. In a study, it was found that this compound, being a non-estrogenic steroidal inhibitor of steroid sulfatase, can efficiently block uterine growth induced by estrone sulfate, which is converted into estrone and then estradiol by steroid sulfatase and type 1 17beta-hydroxysteroid dehydrogenase (Ciobanu et al., 2003).

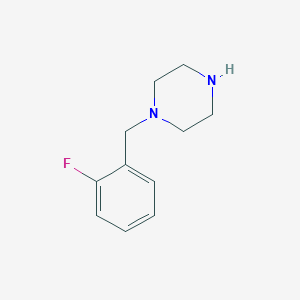

Protection of O-Aryl Sulfamates

The compound plays a role in the protection of O-aryl sulfamates. A study demonstrated that replacing both sulfamate NH protons with 2,4-dimethoxybenzyl groups rendered such masked sulfamates suitable for multi-step synthesis. These protected sulfamates showed stability to various agents, making them significant in the synthesis of phenolic O-sulfamates (Reuillon et al., 2012).

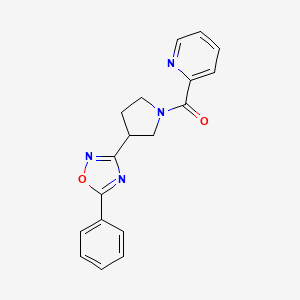

Investigation of NBOMes Metabolism

In the study of N-2-methoxybenzylated compounds (NBOMes) metabolism, 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate played a role. The research focused on determining the metabolic profile of these compounds in vivo in rats and in vitro in human liver microsomes, contributing to understanding the metabolism of novel substances (Šuláková et al., 2021).

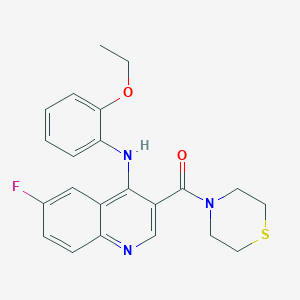

Antitubulin and Antiproliferative Activities

This compound has been found to influence the antiproliferative activity against various cancer cell lines. Substitution on the tetrahydroisoquinoline core at specific positions affects its antiproliferative activity, making it a candidate for cancer treatment, as shown in a study on tetrahydroisoquinoline derivatives (Dohle et al., 2014).

PMB Protection/Deprotection in Synthesis

The use of a p-methoxybenzyl (PMB) protection/deprotection strategy in the synthesis of certain sulfonamides, including 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate, is highlighted. This strategy enables nucleophilic displacement reactions under mild conditions, playing a key role in chemical synthesis (Williams et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl) N-[(2-methoxyphenyl)methyl]sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-19-13-8-4-2-6-11(13)10-15-21(17,18)20-14-9-5-3-7-12(14)16/h2-9,15-16H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDWROMBDORHDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNS(=O)(=O)OC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)

![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)

![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)